tert-Butyl (2-chloroquinolin-6-yl)carbamate

Description

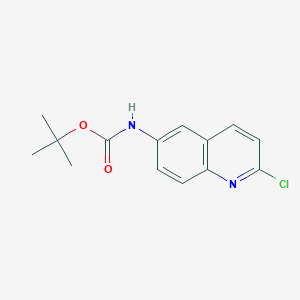

tert-Butyl (2-chloroquinolin-6-yl)carbamate is a quinoline-derived carbamate compound characterized by a tert-butyl carbamate group at the 6-position and a chlorine substituent at the 2-position of the quinoline core. Its molecular formula is C₁₄H₁₅ClN₂O₂, with a molecular weight of 278.73 g/mol (CAS: 1823510-39-9) . This compound is widely utilized in pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and bioactive molecules due to the quinoline scaffold’s inherent pharmacophoric properties. The tert-butyl carbamate group enhances solubility and stability, while the chlorine substituent influences electronic and steric properties, affecting reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C14H15ClN2O2 |

|---|---|

Molecular Weight |

278.73 g/mol |

IUPAC Name |

tert-butyl N-(2-chloroquinolin-6-yl)carbamate |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)16-10-5-6-11-9(8-10)4-7-12(15)17-11/h4-8H,1-3H3,(H,16,18) |

InChI Key |

CJEHZNXODKOJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Hofmann Degradation Pathway

-

Amide Formation: React 2-chloroquinoline-6-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, then treat with ammonia to yield the primary amide.

-

Degradation: Treat the amide with bromine and NaOH under Hoffman conditions to produce 2-chloro-6-aminoquinoline.

-

Boc Protection: Proceed as in Section 1.

Yield Considerations:

Optimization and Yield Enhancement Strategies

Solvent and Temperature Effects

Catalytic Additives

Challenges and Troubleshooting

Purification Difficulties

Chemical Reactions Analysis

tert-Butyl (2-chloroquinolin-6-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity :

Research has indicated that compounds similar to tert-butyl (2-chloroquinolin-6-yl)carbamate exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of quinoline showed potent inhibitory effects on cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells .

Case Study :

A recent investigation into the anticancer effects of a related compound showed a tumor growth inhibition rate of up to 60% in xenograft models at doses of 20 mg/kg. This highlights the potential for further development as an anticancer agent.

Neuropharmacology

The compound has been studied for its potential role in neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments aimed at tau protein aggregation and neurofibrillary tangles .

Case Study :

In vitro assays have shown that certain derivatives can inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in palladium-catalyzed reactions to produce N-Boc protected anilines and other derivatives, facilitating the development of complex molecules with potential therapeutic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

a. tert-Butyl (4-chloroquinolin-6-yl)carbamate (CAS: 1447606-50-9)

- Structural Difference: Chlorine at the 4-position instead of 2-position on the quinoline ring.

- Impact :

- Reactivity : The 4-chloro derivative exhibits reduced steric hindrance compared to the 2-chloro analogue, facilitating nucleophilic aromatic substitution (SNAr) at the 2-position.

- Stability : The 4-chloro isomer is less prone to hydrolysis under acidic conditions due to decreased electron-withdrawing effects at the carbamate group.

- Applications : Preferred in syntheses requiring regioselective functionalization at the 2-position .

b. tert-Butyl quinolin-6-ylcarbamate (CAS: 1374108-78-7)

- Structural Difference : Absence of chlorine substituent.

- Impact: Electrophilicity: Lower electrophilicity at the quinoline ring, reducing reactivity in halogenation or cross-coupling reactions. Solubility: Increased hydrophilicity due to the lack of a halogen, making it more suitable for aqueous-phase reactions .

Halogen Substitution Variations

a. tert-Butyl (6-bromoquinolin-2-yl)carbamate (CAS: 1312611-18-9)

- Structural Difference : Bromine replaces chlorine at the 6-position.

- Impact :

b. tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS: 159603-71-1)

- Structural Difference: Pyridine core instead of quinoline.

- Impact :

Physicochemical and Functional Comparisons

Biological Activity

Tert-butyl (2-chloroquinolin-6-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline with tert-butyl isocyanate. The reaction can be optimized under various conditions to yield high purity and yield.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Compounds containing the quinoline nucleus have shown significant antimicrobial properties. Research indicates that derivatives of quinoline exhibit varying degrees of activity against a range of pathogens, including bacteria and fungi. For instance, related compounds demonstrated inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that modifications to the quinoline structure can enhance antibacterial efficacy .

Anticancer Properties

Studies have highlighted the anticancer potential of compounds similar to this compound. The mechanism of action often involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For example, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects .

Anti-inflammatory Effects

In vivo studies have reported promising anti-inflammatory activities for carbamate derivatives. For instance, certain synthesized compounds exhibited significant inhibition of carrageenan-induced paw edema in rat models, demonstrating their potential as anti-inflammatory agents .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and efficacy.

| Compound | Activity | IC50 (nM) | Tested Cell Lines |

|---|---|---|---|

| Compound A | Anticancer | 20 | MCF-7 |

| Compound B | Antimicrobial | 25 | E. coli |

| Compound C | Anti-inflammatory | 30 | Rat paw edema model |

Case Study: Anticancer Activity

A study evaluating a series of quinoline derivatives found that one analogue exhibited an IC50 value of 20 nM against MCF-7 breast cancer cells. This compound's mechanism was linked to ROS generation and subsequent apoptosis induction .

Case Study: Antimicrobial Efficacy

Another investigation focused on a derivative exhibiting significant antibacterial activity against Klebsiella pneumoniae, with an inhibition zone comparable to standard antibiotics. This underscores the potential application of such compounds in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (2-chloroquinolin-6-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols under controlled conditions. For analogous compounds (e.g., tert-butyl carbamate derivatives), key steps include:

- Functional Group Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps .

- Chlorination : Introduce chlorine at the quinoline 2-position via electrophilic substitution or metal-catalyzed cross-coupling .

- Purification : Employ column chromatography or recrystallization to isolate intermediates and final products.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Use H and C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and chloroquinoline ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is stable under inert atmospheres (N/Ar) at room temperature but degrades in strong acids/bases or oxidizing agents .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can crystallographic techniques like X-ray diffraction resolve structural ambiguities in this compound?

- SHELX Suite : Employ SHELXL for small-molecule refinement to determine bond lengths/angles and confirm stereochemistry .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .

Q. What strategies address contradictions in toxicity data across safety reports?

- Case Study : Some SDS report no acute hazards (e.g., ), while others advise respiratory protection ( ).

- Resolution : Cross-reference GHS classifications (e.g., IARC, OSHA) and conduct in vitro assays (e.g., Ames test for mutagenicity) to validate toxicity profiles .

Q. What computational methods predict the biological activity of this compound derivatives?

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on the chloroquinoline moiety’s role in binding affinity .

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with observed activity data .

Q. How can reaction mechanisms involving this compound be analyzed?

- Kinetic Studies : Use C isotopic labeling to track Boc deprotection under acidic conditions (e.g., TFA) .

- DFT Calculations : Model transition states for nucleophilic substitution at the 2-chloro position to predict regioselectivity .

Q. How can synthetic impurities in this compound be identified and resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.